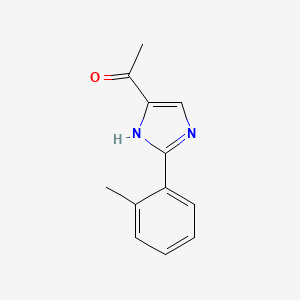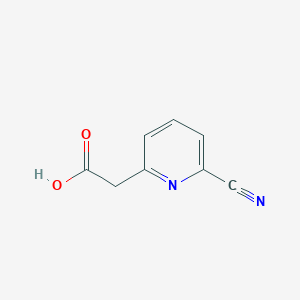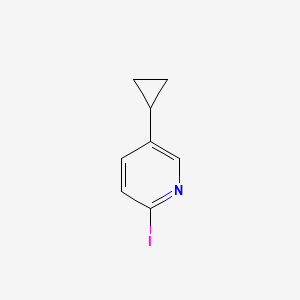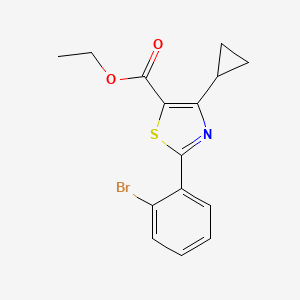![molecular formula C13H17NO B12970179 Spiro[chroman-4,4'-piperidine]](/img/structure/B12970179.png)
Spiro[chroman-4,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[chroman-4,4’-piperidine] is a unique compound characterized by its spirocyclic structure, which includes a chroman ring fused to a piperidine ring. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. The presence of both oxygen and nitrogen heteroatoms in its structure contributes to its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chroman-4,4’-piperidine] typically involves the simultaneous reactions of condensation and cyclization. One common method includes the reaction of substituted chromanones with piperidine derivatives under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of spiro[chroman-4,4’-piperidine] may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[chroman-4,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes in the structure to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Spiro[chroman-4,4’-piperidine] has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with enzymes and receptors.
Medicine: Explored for its potential as an anticancer, antidiabetic, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other bioactive compounds.
Wirkmechanismus
The mechanism of action of spiro[chroman-4,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spirocyclic compound with similar structural features but different biological activities.
Spiro[indoline-3,4’-piperidine]: Known for its anticancer properties and structural similarity to spiro[chroman-4,4’-piperidine].
Spiro[isoquinoline-4,4’-piperidine]: Studied for its potential as an anti-inflammatory and analgesic agent.
Uniqueness
Spiro[chroman-4,4’-piperidine] stands out due to its unique combination of a chroman and piperidine ring, which imparts distinct biological activities and therapeutic potential. Its versatility in undergoing various chemical reactions and forming diverse derivatives further enhances its significance in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
spiro[2,3-dihydrochromene-4,4'-piperidine] |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)13(7-10-15-12)5-8-14-9-6-13/h1-4,14H,5-10H2 |
InChI-Schlüssel |
TWCBNOVLZABJAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CCOC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


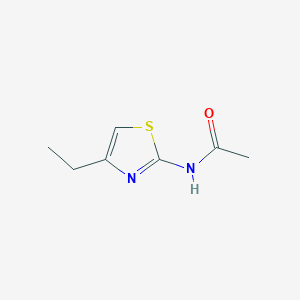
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12970102.png)

![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
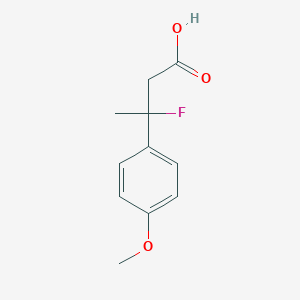
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
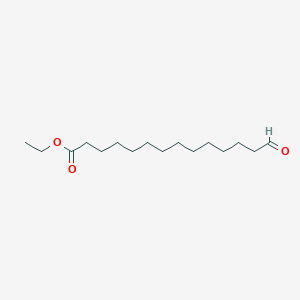
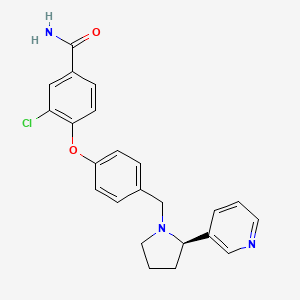
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
